molecular formula C15H19FN2O3 B8347166 tert-butyl N-allyl-N-[2-(5-fluoro-2-pyridyl)-2-oxo-ethyl]carbamate

tert-butyl N-allyl-N-[2-(5-fluoro-2-pyridyl)-2-oxo-ethyl]carbamate

Cat. No.: B8347166
M. Wt: 294.32 g/mol
InChI Key: VAIFMGFIPXPELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-allyl-N-[2-(5-fluoro-2-pyridyl)-2-oxo-ethyl]carbamate is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

tert-butyl N-[2-(5-fluoropyridin-2-yl)-2-oxoethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C15H19FN2O3/c1-5-8-18(14(20)21-15(2,3)4)10-13(19)12-7-6-11(16)9-17-12/h5-7,9H,1,8,10H2,2-4H3

InChI Key

VAIFMGFIPXPELS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-pyridine (2.46 g, 13.98 mmol) in tetrahydrofuran (20 mL) is added drop wise to isopropylmagnesium chloride (15 mL, 30.00 mmol of a 2M solution in tetrahydrofuran) with stirring under nitrogen at room temperature. The resulting reaction mixture is stirred at room temperature for 2 hours. tert-Butyl N-allyl-N-[2-[methoxy(methyl)amino]-2-oxo-ethyl]carbamate (3.4 g, 13.16 mmol) in tetrahydrofuran (15 mL) is then added drop wise at room temperature and the resulting mixture is stirred overnight. Dilute aqueous hydrochloric acid is added followed by ethyl acetate. The layers are separated and the aqueous phase is re-extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to dryness under reduced pressure. The resulting residue is purified by silica gel column chromatography using a 0-40% gradient of acetone in iso-hexane to give the title compound (1.27 g, 33%). ES/MS (m/e): 317 (M+23).
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2.46 g
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20 mL
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3.4 g
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15 mL
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Yield
33%

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